molecular formula C5H10N2S B070253 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 179413-53-7

5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B070253
M. Wt: 130.21 g/mol
InChI Key: QVNCACITRKLYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSET, and it is a thiol-specific reagent that is used to modify proteins and other biomolecules. The compound has a unique structure that allows it to interact with thiol groups in proteins, leading to modifications that can be used to study the function and structure of these biomolecules.

Mechanism Of Action

The mechanism of action of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the modification of thiol groups in proteins. This compound reacts with the thiol group in cysteine residues, forming a covalent bond that modifies the protein's structure and function. This modification can lead to changes in the activity of the protein, making it an important tool for studying protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine are dependent on the specific protein or biomolecule that is being modified. In general, this compound can lead to changes in protein activity, stability, and interactions with other biomolecules. These changes can have significant effects on the function of the protein and the biological processes it is involved in.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine in lab experiments is its specificity for thiol groups in proteins. This specificity allows researchers to modify specific cysteine residues in proteins, leading to changes in their function and activity. However, the use of this compound can also have limitations, such as the potential for off-target effects and the need for careful control of experimental conditions.

Future Directions

There are several potential future directions for research involving 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One possible direction is the development of new methods for using this compound to study protein function and interactions. Additionally, researchers may explore the use of this compound in drug discovery and development, as it has the potential to modify protein targets that are involved in disease processes. Finally, there may be opportunities to use this compound in the development of new diagnostic tools for detecting and monitoring diseases.

Synthesis Methods

The synthesis of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-aminoethanethiol with methyl vinyl sulfone. This reaction results in the formation of the intermediate compound, which is then treated with sodium borohydride to produce the final product.

Scientific Research Applications

The unique properties of 5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine make it an ideal reagent for studying the structure and function of proteins and other biomolecules. This compound is commonly used in biochemical research to modify thiol groups in proteins, leading to changes in their activity and function. Additionally, this compound can be used to study the interactions between proteins and other biomolecules, such as nucleic acids and lipids.

properties

CAS RN

179413-53-7

Product Name

5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

5-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C5H10N2S/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

QVNCACITRKLYMI-UHFFFAOYSA-N

SMILES

CC1CN=C(SC1)N

Canonical SMILES

CC1CN=C(SC1)N

synonyms

4H-1,3-Thiazin-2-amine,5,6-dihydro-5-methyl-(9CI)

Origin of Product

United States

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